Stachybotrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stachybotrin B is a natural product found in Stachybotrys with data available.
Scientific Research Applications
Synthesis and Structural Studies
Stachybotrin B, a compound associated with various natural products, has been the subject of significant interest in synthetic chemistry and structural analysis. Researchers have successfully synthesized tricyclic pyrano[2,3-e]isoindolin-3-ones, key structures in stachybotrin A, B, and C, via a method involving Mannich reaction and Claisen rearrangement. This synthesis provides insights into the core structure of these compounds and opens avenues for further chemical investigations (Inoue, Kim, Hoshino, & Honda, 2006). Additionally, the total synthesis of stachybotrin C and all its stereoisomers has been achieved, allowing for a detailed understanding of its stereochemistry and further illustrating the complex nature of these molecules (Jacolot, Jean, Tumma, Bondon, Chandrasekhar, & van de Weghe, 2013).
Biological Activities
Stachybotrin B and its derivatives have been evaluated for various biological activities, leading to discoveries of potential therapeutic applications. For instance, a study identified a new sulfate meroterpenoid from a sponge-derived fungus, showcasing the diversity of stachybotrin-related compounds and hinting at their potential biomedical applications (Ma, Wang, Li, Zhu, Gu, & Li, 2015). Moreover, phenylspirodrimanes derived from Stachybotrys chartarum, including compounds related to stachybotrin, have shown anti-HIV activity, indicating their role in antiviral research (Ma, Li, Zhu, Ba, Li, Gu, Guo, & Li, 2013).
Chemical Characterization and Diversity
Research into stachybotrin and its analogs emphasizes the chemical diversity and complexity of fungal metabolites. Studies on low-molecular-mass metabolites from Stachybotrys alternans, including stachybotrin, contribute to our understanding of fungal chemistry and the potential for discovering new natural products with unique structures and activities (Kamalov, Aripova, & Isaev, 2005).
properties
Product Name |
Stachybotrin B |
---|---|
Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-3,4,8,9-tetrahydropyrano[2,3-e]isoindol-7-one |
InChI |
InChI=1S/C23H31NO4/c1-14(2)7-5-8-15(3)9-6-10-23(4)20(26)12-17-19(25)11-16-18(21(17)28-23)13-24-22(16)27/h7,9,11,20,25-26H,5-6,8,10,12-13H2,1-4H3,(H,24,27)/b15-9+/t20-,23-/m0/s1 |
InChI Key |
XGUHYRYUXUVLOK-BHNVPJQESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CNC3=O)O)O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CNC3=O)O)O)C)C)C |
synonyms |
stachybotrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.